N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide
Description
This compound is a heterocyclic amide featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 2-ethoxybenzamide moiety at position 2. The 2-ethoxy group on the benzamide may influence solubility and intermolecular interactions, such as hydrogen bonding or π-stacking, critical for biological activity or crystallinity .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-4-27-20-11-6-5-9-16(20)22(26)23-21-17-12-28-13-18(17)24-25(21)19-10-7-8-14(2)15(19)3/h5-11H,4,12-13H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBXMQUISMAJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole moiety linked to an ethoxybenzamide group. Its molecular formula is with a molecular weight of approximately 356.49 g/mol. The presence of various functional groups suggests diverse interactions with biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thieno[3,4-c]pyrazole derivatives have shown potential as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : Compounds in this class may interact with G protein-coupled receptors (GPCRs), influencing pathways such as the cAMP/PKA signaling cascade, which plays a crucial role in cellular responses.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : In vivo studies indicated that administration of related compounds led to a marked decrease in pro-inflammatory cytokines in animal models of arthritis. This suggests potential therapeutic applications in inflammatory diseases.
- Kinase Inhibition : Recent research highlighted the ability of thieno[3,4-c]pyrazole derivatives to inhibit specific kinases involved in tumor growth signaling pathways. This inhibition was shown to correlate with reduced tumor size in xenograft models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of amide-functionalized heterocycles.
Substituent Variations in the Amide Group
- The aromatic ring may participate in π-π interactions with biological targets.
- Analog 1: N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2) Amide Group: Furan-2-carboxamide Key Differences: Replacement of the ethoxybenzamide with a furan ring introduces a smaller, more polar heterocycle. This may reduce steric hindrance and alter hydrogen-bonding capacity, impacting target selectivity or solubility .
Analog 2 : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Amide Group : Chloroacetamide
- Key Differences : Alachlor’s chloroacetamide group is a common motif in herbicides. The chlorine atom and methoxymethyl chain enhance electrophilicity, facilitating nucleophilic reactions in plant enzymes. This contrasts with the aromatic amide in the target compound, which likely targets different biological pathways .
Core Heterocycle Modifications
- Target Compound: Thieno[3,4-c]pyrazole Features: The fused thiophene-pyrazole system provides rigidity and planar geometry, favoring stacking interactions. The sulfur atom may contribute to redox activity or metal coordination.
Triazine Analogs (e.g., 3,5-substituted-1,2,4-triazine-6-carboxylic acid derivatives):
Research Findings and Implications
- Structural Insights : Crystallographic studies using SHELX software () could elucidate the target compound’s conformation, particularly the orientation of the ethoxy group relative to the aromatic system.
- Hydrogen-Bonding Networks : Graph-set analysis () may reveal patterns in crystal packing, critical for optimizing solubility or co-crystallization with targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
